molecular formula C24H18FN5O3S B2592740 N-(3-fluorophenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1111316-81-4

N-(3-fluorophenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Cat. No.: B2592740
CAS No.: 1111316-81-4
M. Wt: 475.5
InChI Key: YXYFPDXAHUWNKL-UHFFFAOYSA-N
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Description

  • The methoxyphenylthio group can be introduced via a nucleophilic substitution reaction using a suitable thiol and a halogenated precursor.
  • Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) as bases.
  • Acylation to Form the Final Compound:

    • The final step involves acylation of the intermediate with 3-fluoroaniline and acetic anhydride or acetyl chloride.
    • This step is typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

    Types of Reactions:

      Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, forming sulfoxides or sulfones.

      Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.

      Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

    Common Reagents and Conditions:

      Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

      Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

    Major Products:

      Oxidation: Sulfoxides or sulfones.

      Reduction: Alcohol derivatives.

      Substitution: Halogenated or other substituted aromatic derivatives.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    • Formation of the Triazoloquinoxaline Core:

      • Starting with a quinoxaline derivative, the triazole ring is introduced through a cyclization reaction with appropriate reagents such as hydrazine derivatives.
      • Reaction conditions often involve heating under reflux in solvents like ethanol or dimethylformamide (DMF).

    Scientific Research Applications

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Investigated for its antimicrobial and anticancer properties.

      Medicine: Potential therapeutic agent due to its anti-inflammatory and anticancer activities.

      Industry: Could be used in the development of new pharmaceuticals or agrochemicals.

    Mechanism of Action

    The mechanism of action of N-(3-fluorophenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is not fully understood but is believed to involve:

      Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

      Pathways: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.

    Comparison with Similar Compounds

    • N-(3-chlorophenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
    • N-(3-bromophenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

    Comparison:

    • Uniqueness: The presence of the fluorine atom in N-(3-fluorophenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide may enhance its biological activity and metabolic stability compared to its chloro and bromo analogs.
    • Activity: Fluorinated compounds often exhibit different pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy and reduced side effects.

    This detailed article should provide a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

    Properties

    IUPAC Name

    N-(3-fluorophenyl)-2-[4-(3-methoxyphenyl)sulfanyl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C24H18FN5O3S/c1-33-17-8-5-9-18(13-17)34-23-22-28-29(14-21(31)26-16-7-4-6-15(25)12-16)24(32)30(22)20-11-3-2-10-19(20)27-23/h2-13H,14H2,1H3,(H,26,31)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YXYFPDXAHUWNKL-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC(=CC=C1)SC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC(=CC=C5)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C24H18FN5O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    475.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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